molecular formula C9H16O2S B13619619 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13619619
M. Wt: 188.29 g/mol
InChI Key: ZRBQOMTUUUWMPS-UHFFFAOYSA-N
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Description

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group, an ethylthio (-S-CH₂CH₃) substituent, and an ethyl (-CH₂CH₃) group at positions 1 and 3 of the cyclobutane ring, respectively. The strained four-membered cyclobutane ring confers unique stereoelectronic properties, while the ethylthio group introduces sulfur-based reactivity, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

3-ethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-3-7-5-9(6-7,8(10)11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

ZRBQOMTUUUWMPS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)SCC

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the cyclobutane ring followed by selective functionalization at the 1- and 3-positions. Key steps include:

  • Formation of the cyclobutane ring via cyclization or ring contraction.
  • Introduction of the ethylthio substituent at the 1-position.
  • Installation of the carboxylic acid group at the 1-position.
  • Alkylation at the 3-position to introduce the ethyl group.

The complexity of the molecule demands multi-step synthesis with intermediate purification.

Stepwise Preparation Route

Based on the literature and patent data, a representative synthetic route includes the following key stages:

Step Reaction Conditions Yield Notes
1 Synthesis of 3-oxo-1-cyclobutane-carboxylic acid intermediate Cyclization of 3-dichloroacetone with ethylene glycol and malonate derivatives under acid catalysis, followed by hydrolysis ~70-75% Mild conditions, reflux at ~100 °C, 45 h; see CN101555205B patent
2 Introduction of ethylthio substituent Nucleophilic substitution or thiolation of the cyclobutane intermediate Variable Requires careful control to avoid over-substitution
3 Alkylation at 3-position with ethyl group C–H functionalization or alkylation using palladium-catalyzed methods or classical alkylation Moderate to good yields Recent advances in C–H activation enable selective functionalization
4 Final purification Extraction, crystallization, or chromatography High purity Standard organic purification techniques

Detailed Description of Key Steps

Preparation of 3-oxo-1-cyclobutane-carboxylic acid Intermediate

The preparation of the 3-oxo-1-cyclobutane-carboxylic acid intermediate is a crucial step. According to patent CN101555205B, the synthesis involves:

  • Reacting 3-dichloroacetone with ethylene glycol in toluene at reflux (~100 °C) with p-methylbenzenesulfonic acid catalyst to form a 1,3-dioxolane intermediate.
  • Subsequent cyclization with methyl malonate, ethyl malonate, or diisopropyl malonate.
  • Hydrolysis under strong acid conditions to yield 3-oxo-1-cyclobutane-carboxylic acid with ~72.8% yield after purification.

This method avoids expensive raw materials and uses mild reaction conditions suitable for scale-up.

Introduction of the Ethylthio Group

While specific literature on the direct introduction of an ethylthio group at the 1-position of cyclobutane carboxylic acids is limited, standard organic synthesis suggests:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) on the cyclobutane ring with ethanethiol or its derivatives.
  • Alternatively, palladium-catalyzed C–H functionalization methods can introduce sulfur-containing groups selectively onto cyclobutane rings.
Alkylation at the 3-Position

Recent advances in C–H functionalization chemistry allow direct alkylation of cyclobutane rings:

  • Palladium acetate (Pd(OAc)2) catalyzed arylation or alkylation using aryl or alkyl iodides in the presence of silver salts and carboxylate ligands.
  • Solvents such as hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) improve selectivity and yield.
  • These methods enable mono-alkylation at the 3-position with good control over regio- and stereochemistry.

Data Summary Table of Preparation Parameters

Parameter Method/Condition Outcome Reference
Starting material 3-dichloroacetone Readily available, low cost
Cyclization catalyst p-methylbenzenesulfonic acid Efficient acetal formation
Reaction temperature 100 °C reflux Optimal for cyclization and hydrolysis
Reaction time 45 hours Complete conversion
Yield of 3-oxo-1-cyclobutane-carboxylic acid 72.8% High yield for scale-up
Alkylation catalyst Pd(OAc)2 (10 mol%) Selective C–H functionalization
Alkylation solvent Hexafluoroisopropanol (HFIP) Suppresses over-alkylation
Alkylation temperature 80–110 °C Balances conversion and selectivity
Purification Extraction, filtration, chromatography High purity final product

Research Findings and Discussion

  • The patented synthesis of 3-oxo-1-cyclobutane-carboxylic acid provides a robust and scalable intermediate for further functionalization.
  • C–H functionalization techniques have emerged as powerful tools to selectively introduce alkyl or aryl groups onto cyclobutane rings, potentially applicable to the 3-ethyl substitution in the target compound.
  • Introduction of the ethylthio group likely requires nucleophilic substitution or palladium-catalyzed thiolation, though specific protocols for this exact substitution are scarce and may require adaptation from related sulfur-functionalization methods.
  • Reaction conditions such as solvent choice and catalyst loading have significant impacts on yield and selectivity, with fluorinated alcohol solvents improving outcomes in palladium-catalyzed reactions.
  • Purification steps typically involve aqueous workup, extraction with ethyl acetate or ether, drying over anhydrous sodium sulfate, and crystallization or chromatography to isolate the pure acid.

The preparation of this compound involves a multi-step synthetic route starting from accessible precursors such as 3-dichloroacetone. The key intermediate, 3-oxo-1-cyclobutane-carboxylic acid, can be efficiently synthesized under mild acidic conditions with good yields. Subsequent functionalization steps, including the introduction of ethylthio and ethyl groups, can be achieved through nucleophilic substitution and modern C–H functionalization methodologies, respectively.

The combination of classical organic synthesis with contemporary palladium-catalyzed C–H activation provides a versatile and potentially scalable approach to this compound. Optimization of reaction conditions and purification protocols is critical to obtaining high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with an ethyl group, an ethylthio group, and a carboxylic acid functional group. It has a molecular formula of C9H16O2SC_{9}H_{16}O_{2}S and a molecular weight of approximately 188.29 g/mol. The ethylthio group enhances the compound's reactivity compared to similar compounds without sulfur substituents, making it valuable for various chemical applications.

Applications

This compound has several applications, including chemical synthesis, interactions with biological targets, and potential therapeutic roles.

Chemical Synthesis

  • It serves as a building block for synthesizing more complex molecules.
  • It is involved in reactions critical for synthesizing complex molecules and exploring potential biological activities.
  • Industrial methods may use continuous flow reactors to optimize production efficiency and scalability.

Potential Biological Activity

  • The carboxylic acid functional group can interact with biomolecules, potentially modulating enzyme activities or influencing metabolic pathways.
  • Compounds with similar structures may possess antimicrobial or anti-inflammatory properties, though detailed investigations into this specific compound's biological effects are still needed.
  • The carboxylic acid moiety can form hydrogen bonds with proteins, while the ethylthio group may engage with thiol-containing biomolecules. These interactions are crucial for elucidating mechanisms of action in biological systems and may inform future drug design strategies.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Cyclobutane Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid 1: Carboxylic acid, ethylthio; 3: Ethyl C₉H₁₄O₂S Carboxylic acid, thioether
3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid 1: Carboxylic acid, thiophene; 3: Ethyl C₁₁H₁₄O₂S Carboxylic acid, aromatic thiophene
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate 1: Ethyl ester; 3: Hydroxymethyl C₈H₁₂O₃ Ester, hydroxymethyl
(E)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid 1: Amino; 3: Alkenyl C₉H₁₃NO₂ Amino, alkenyl
  • Key Differences: Electronic Effects: The ethylthio group in the target compound is electron-rich due to sulfur’s lone pairs, contrasting with the electron-withdrawing carboxylic acid and aromatic thiophene in the analog from . Solubility: The hydroxymethyl ester () exhibits higher polarity and water solubility compared to the hydrophobic ethylthio group . Reactivity: The amino group in enables peptide bond formation, whereas the ethylthio group may participate in alkylation or oxidation reactions .
Physical and Chemical Properties

Table 3: Physicochemical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Stability
This compound Not reported Not reported Sensitive to oxidation (thioether)
3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid Not reported Not reported Stable under inert atmosphere
Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate Not reported 103–105 Hygroscopic (hydroxymethyl)
  • Stability Notes: The ethylthio group in the target compound may oxidize to sulfoxide or sulfone derivatives under oxidative conditions, unlike the stable thiophene analog . Hydroxymethyl esters () are prone to hydrolysis, necessitating anhydrous storage .

Biological Activity

3-Ethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound notable for its unique cyclobutane structure, which includes an ethyl group, an ethylthio group, and a carboxylic acid functional group. The molecular formula is C8H14O2SC_8H_{14}O_2S with a molecular weight of approximately 188.29 g/mol. This compound's structural features suggest potential biological activities that warrant further investigation.

Structural Characteristics

The presence of the carboxylic acid functional group allows for hydrogen bonding with biomolecules, while the ethylthio group enhances reactivity by interacting with thiol-containing biomolecules. These interactions are significant for understanding the compound's potential therapeutic roles and mechanisms of action in biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures may possess antimicrobial properties. The carboxylic acid moiety can modulate enzyme activities, potentially influencing metabolic pathways related to microbial growth. However, specific studies on this compound's antimicrobial effects remain limited and require further exploration to establish its efficacy.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activities, suggesting that this compound may also exhibit such effects. The ability to influence inflammatory pathways could make this compound a candidate for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. SAR studies often focus on how variations in chemical structure affect biological activity.

Compound NameMolecular FormulaKey Differences
3-Ethylcyclobutane-1-carboxylic acidC_8H_{14}O_2Lacks sulfur substituent; less reactive
3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acidC_{10}H_{18}O_2SContains two ethyl groups; different reactivity profile
3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acidC_8H_{14}O_2SSubstituted with methyl instead of ethyl; alters steric and electronic properties

These comparisons highlight how structural modifications can influence the compound's reactivity and potential applications in both synthetic chemistry and biological research.

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

  • Antiproliferative Activity : A study on structurally similar compounds demonstrated significant antiproliferative effects against various tumor cell lines, indicating potential cancer therapeutic applications.
  • Enzyme Inhibition : Certain derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways, which could be relevant for drug design targeting specific diseases.

Q & A

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

  • Methodological Answer : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, LogP) with bioactivity. Apply cluster analysis to group analogs by efficacy and toxicity. Validate models via leave-one-out cross-validation or bootstrapping. Open-source tools like RDKit or MOE can automate descriptor calculation .

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